molecular formula C9H9N3S B1377050 5-[(phenylsulfanyl)methyl]-1H-1,2,3-triazole CAS No. 1256164-24-5

5-[(phenylsulfanyl)methyl]-1H-1,2,3-triazole

Cat. No.: B1377050
CAS No.: 1256164-24-5
M. Wt: 191.26 g/mol
InChI Key: IEHAAJNQHNAQBA-UHFFFAOYSA-N
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Description

5-[(phenylsulfanyl)methyl]-1H-1,2,3-triazole is a compound of significant interest in various fields of research and industry due to its unique chemical structure and properties. This compound, also known as 5-[(phenylthio)methyl]-1H-1,2,3-triazole, has a molecular formula of C9H9N3S and a molecular weight of 191.26 g/mol . It is characterized by the presence of a triazole ring substituted with a phenylsulfanyl methyl group, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(phenylsulfanyl)methyl]-1H-1,2,3-triazole typically involves the reaction of appropriate precursors under specific conditionsThe phenylsulfanyl methyl group can be introduced through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The specific details of industrial production methods are typically proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

5-[(phenylsulfanyl)methyl]-1H-1,2,3-triazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

5-[(phenylsulfanyl)methyl]-1H-1,2,3-triazole has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-[(phenylsulfanyl)methyl]-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The triazole ring and phenylsulfanyl group can interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-[(phenylsulfanyl)methyl]-1H-1,2,3-triazole include other triazole derivatives with different substituents, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylsulfanyl methyl group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

4-(phenylsulfanylmethyl)-2H-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S/c1-2-4-9(5-3-1)13-7-8-6-10-12-11-8/h1-6H,7H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEHAAJNQHNAQBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC2=NNN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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